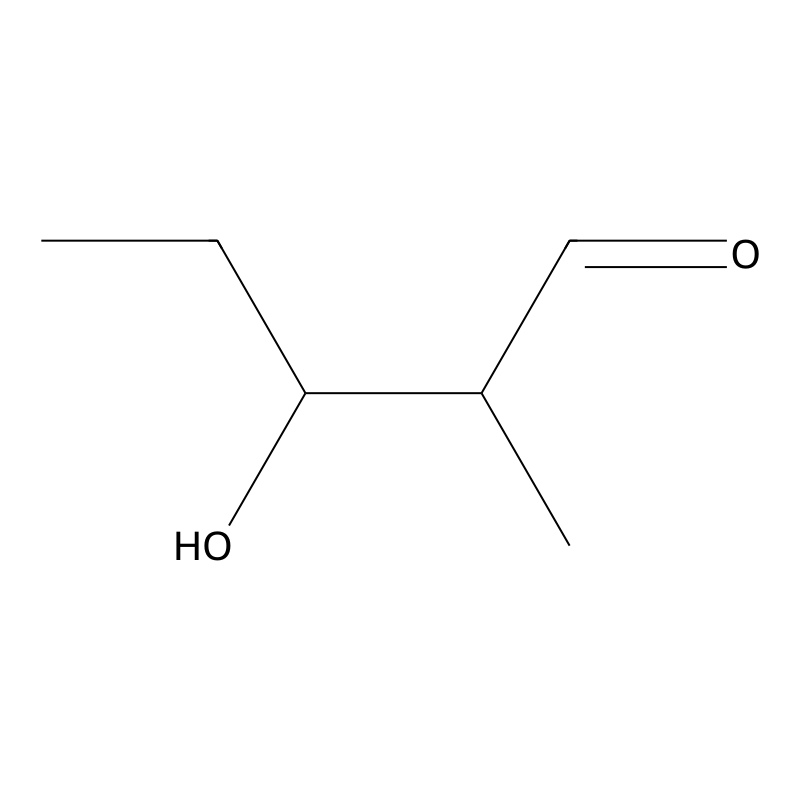3-Hydroxy-2-methylpentanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
3-Hydroxy-2-methylpentanal is an organic compound with the molecular formula and a molecular weight of approximately 116.16 g/mol. It features a hydroxyl group (-OH) and an aldehyde group (-CHO), making it a beta-hydroxy aldehyde. This compound is characterized by its structure, which includes six carbon atoms, twelve hydrogen atoms, and two oxygen atoms. The structural representation can be denoted by the InChI string:
textInChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3
3-Hydroxy-2-methylpentanal is primarily recognized for its role in flavor and fragrance chemistry, where it contributes to the sensory profiles of various products .
The synthesis of 3-hydroxy-2-methylpentanal often involves aldol condensation reactions, particularly the self-condensation of propanal. In this process, propanal reacts in the presence of a strong base to yield 3-hydroxy-2-methylpentanal as a product. The general reaction can be summarized as follows:
- Aldol Addition: Propanal undergoes aldol addition to form a beta-hydroxy aldehyde.
- Dehydration: This intermediate can further dehydrate to form an α,β-unsaturated aldehyde.
The dehydration step is crucial as it leads to the formation of more complex structures from simpler aldehydes .
Several methods have been developed for synthesizing 3-hydroxy-2-methylpentanal:
- Aldol Condensation: The primary method involves the aldol condensation of propanal under basic conditions.
- Ionic Liquid Media: Recent studies suggest that using ionic liquids as solvents can enhance product selectivity and yield during the aldol reaction .
- Cross-Aldol Condensation: This method can be employed to produce derivatives of 3-hydroxy-2-methylpentanal by reacting propanal with other aldehydes or ketones.
These methods highlight the versatility in synthesizing this compound for various applications.
3-Hydroxy-2-methylpentanal finds applications across several industries:
- Flavoring Agents: It is widely used in food products to enhance flavor profiles.
- Fragrance Production: The compound is integral in creating perfumes due to its pleasant odor characteristics.
- Intermediate in Fine Chemicals: It serves as a precursor in synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals .
Interaction studies involving 3-hydroxy-2-methylpentanal primarily focus on its sensory properties rather than pharmacological interactions. Its interactions with olfactory receptors have been extensively studied, revealing that it plays a significant role in the perception of aroma compounds. Additionally, its reactivity in aldol condensation reactions suggests potential interactions with other chemical species during synthesis processes .
Several compounds share structural similarities with 3-hydroxy-2-methylpentanal, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Hydroxy-2-methylpentanal | Contains two hydroxyl groups; more polar | |
| 3-Hydroxybutanal | Shorter carbon chain; different reactivity | |
| 4-Hydroxyhexanal | Longer carbon chain; distinct flavor profile |
Uniqueness of 3-Hydroxy-2-Methylpentanal:
- The presence of both a hydroxyl group and an aldehyde group at specific positions gives it unique reactivity and sensory characteristics compared to its analogs.
- Its specific role in enhancing flavors and fragrances sets it apart from other similar compounds that may not possess these attributes.
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








